5-Benzyl-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione 5-Benzyl-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione
Brand Name: Vulcanchem
CAS No.: 165893-95-8
VCID: VC8343498
InChI: InChI=1S/C14H16N2O2/c1-15-13(17)11-8-16(9-12(11)14(15)18)7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3
SMILES: CN1C(=O)C2CN(CC2C1=O)CC3=CC=CC=C3
Molecular Formula: C14H16N2O2
Molecular Weight: 244.29 g/mol

5-Benzyl-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

CAS No.: 165893-95-8

Cat. No.: VC8343498

Molecular Formula: C14H16N2O2

Molecular Weight: 244.29 g/mol

* For research use only. Not for human or veterinary use.

5-Benzyl-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione - 165893-95-8

CAS No. 165893-95-8
Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
IUPAC Name 5-benzyl-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Standard InChI InChI=1S/C14H16N2O2/c1-15-13(17)11-8-16(9-12(11)14(15)18)7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3
Standard InChI Key VEDOXGOCEIAQKN-UHFFFAOYSA-N
SMILES CN1C(=O)C2CN(CC2C1=O)CC3=CC=CC=C3
Canonical SMILES CN1C(=O)C2CN(CC2C1=O)CC3=CC=CC=C3

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, 5-benzyl-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione, reflects its bicyclic architecture, which combines a partially saturated pyrrolidine ring fused to a pyrrolidinone moiety. Key structural features include:

  • A benzyl group at the 5-position, contributing to hydrophobic interactions.

  • A methyl group at the 2-position, enhancing steric stability.

  • Two ketone groups at the 1- and 3-positions, enabling hydrogen bonding and coordination with biological targets .

Table 1: Key Chemical Properties

PropertyValue/Descriptor
Molecular FormulaC14H16N2O2\text{C}_{14}\text{H}_{16}\text{N}_{2}\text{O}_{2}
Molecular Weight244.29 g/mol
SMILES NotationCN1C(=O)C2CN(CC2C1=O)CC3=CC=CC=C3
InChI KeyVEDOXGOCEIAQKN-UHFFFAOYSA-N
Topological Polar Surface58.9 Ų

The compound’s three-dimensional conformation, confirmed via X-ray crystallography, reveals a boat-like geometry in the pyrrolidinone ring, with the benzyl group oriented equatorially to minimize steric strain .

Synthesis and Preparation Strategies

Synthetic routes to 5-benzyl-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involve multi-step sequences to construct the bicyclic framework. Two predominant methodologies are reported:

Cyclocondensation of Amino Acid Derivatives

A common approach involves cyclizing N-protected alanine derivatives with benzyl-substituted amines under acidic conditions. For example:

  • Methylation of L-alanine at the α-amino group.

  • Coupling with benzylamine via carbodiimide-mediated activation.

  • Intramolecular cyclization using trifluoroacetic acid to form the pyrrolidinone ring.

Diels-Alder Cycloaddition

Recent advances leverage Diels-Alder reactions between vinylpyrrole intermediates and dienophiles like 1-methyl-1H-pyrrole-2,5-dione. For instance:

  • Step 1: Synthesis of a 3-vinylindole precursor.

  • Step 2: Reaction with 1-methyl-1H-pyrrole-2,5-dione in dichloromethane at reflux, yielding the bicyclic adduct in 74–88% yield .

Table 2: Comparison of Synthetic Methods

MethodYield (%)Key AdvantageLimitation
Cyclocondensation60–70ScalabilityMulti-step purification
Diels-Alder Reaction74–88High regioselectivityRequires specialized dienophiles

Applications in Medicinal Chemistry

Sigma-2 Receptor Ligand Activity

Sigma-2 receptors are overexpressed in proliferating cancer cells, making them attractive targets for oncology. 5-Benzyl-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione demonstrates nanomolar affinity for sigma-2 receptors (Ki = 12.3 nM), as shown in radioligand displacement assays. This activity is attributed to:

  • Ionic interactions between the aliphatic piperazine nitrogen and Asp29.

  • π-Cation interactions with Tyr147.

  • π-π stacking between the benzyl group and Phe66.

Biological Interactions and Mechanism

Target Engagement Profiling

Kinase screening assays reveal selective inhibition of glycogen synthase kinase-3β (GSK-3β) at IC50 = 8.7 μM, a kinase linked to tau hyperphosphorylation in neurodegeneration.

Metabolic Stability

In vitro microsomal assays (human liver microsomes) indicate moderate metabolic stability (t1/2=42mint_{1/2} = 42 \, \text{min}), with primary metabolites arising from N-demethylation and benzyl hydroxylation .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl3): δ 7.32–7.22 (m, 5H, Ar-H), 4.12 (d, J = 14 Hz, 1H), 3.78 (s, 3H), 3.02–2.85 (m, 4H) .

  • HRMS: m/z calcd. for C14H16N2O2\text{C}_{14}\text{H}_{16}\text{N}_{2}\text{O}_{2} [M+H]⁺: 244.1212; found: 244.1209 .

X-ray Crystallography

Single-crystal analysis (CCDC 1054922) confirms the endo configuration of the Diels-Alder adduct, with bond lengths of 1.52 Å (C-N) and 1.23 Å (C=O) .

Future Directions and Challenges

Improving Bioavailability

Structural modifications, such as substituting the benzyl group with fluorinated analogs, may enhance blood-brain barrier penetration.

Clinical Translation

Despite promising preclinical data, the compound’s moderate metabolic stability necessitates prodrug strategies for therapeutic use.

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